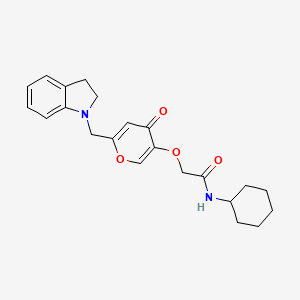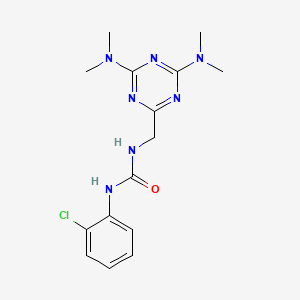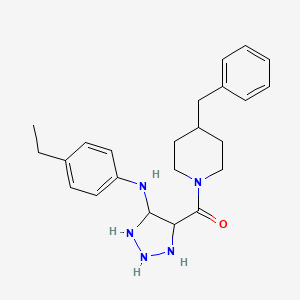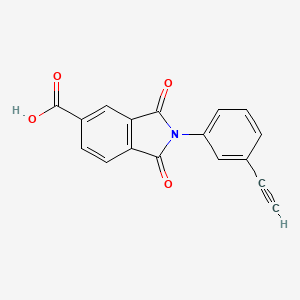
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as EPI, is a synthetic compound that has recently gained attention due to its potential in various scientific research applications. EPI belongs to the class of isoindole-1,3-dione derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is not fully understood. However, it has been suggested that 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the expression of pro-inflammatory cytokines. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been found to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One advantage of using 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds. However, 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
将来の方向性
There are several future directions for research on 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. One area of interest is studying its potential in combination with other anticancer drugs to improve efficacy. Additionally, further studies are needed to understand the full range of its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, the development of more efficient synthesis methods and modifications of the 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid molecule may lead to improved efficacy and reduced toxicity.
合成法
The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves the reaction of 3-ethynylaniline with maleic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been optimized to improve yields and purity.
科学的研究の応用
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
特性
IUPAC Name |
2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYITPYLMDSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

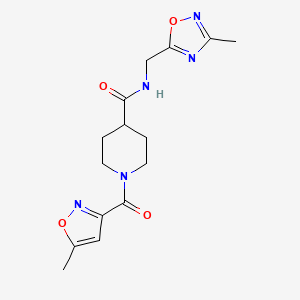
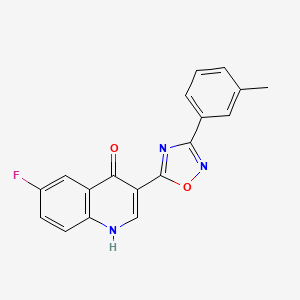

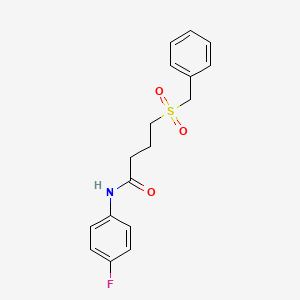
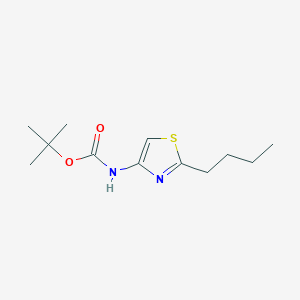
![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

